Cas no 2171587-53-2 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-methanesulfonylcyclobutyl)carbamoylbutanoic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-methanesulfonylcyclobutyl)carbamoylbutanoic acid structure
2171587-53-2 structure
商品名:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-methanesulfonylcyclobutyl)carbamoylbutanoic acid
CAS番号:2171587-53-2
MF:C25H28N2O7S
メガワット:500.564025878906
CID:6232224
PubChem ID:165512973

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-methanesulfonylcyclobutyl)carbamoylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-methanesulfonylcyclobutyl)carbamoylbutanoic acid
    • 2171291-42-0
    • 2171587-53-2
    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1r,3r)-3-methanesulfonylcyclobutyl]carbamoyl}butanoic acid
    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methanesulfonylcyclobutyl)carbamoyl]butanoic acid
    • EN300-1555800
    • EN300-1550084
    • インチ: 1S/C25H28N2O7S/c1-35(32,33)16-12-15(13-16)26-24(30)22(10-11-23(28)29)27-25(31)34-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,15-16,21-22H,10-14H2,1H3,(H,26,30)(H,27,31)(H,28,29)
    • InChIKey: KXNGOMNVWBBOQH-UHFFFAOYSA-N
    • ほほえんだ: S(C)(C1CC(C1)NC(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 500.16172241g/mol
  • どういたいしつりょう: 500.16172241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 874
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 147Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-methanesulfonylcyclobutyl)carbamoylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1550084-0.25g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methanesulfonylcyclobutyl)carbamoyl]butanoic acid
2171587-53-2
0.25g
$3099.0 2023-07-10
Enamine
EN300-1550084-0.5g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methanesulfonylcyclobutyl)carbamoyl]butanoic acid
2171587-53-2
0.5g
$3233.0 2023-07-10
Enamine
EN300-1550084-5000mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methanesulfonylcyclobutyl)carbamoyl]butanoic acid
2171587-53-2
5000mg
$9769.0 2023-09-25
Enamine
EN300-1550084-250mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methanesulfonylcyclobutyl)carbamoyl]butanoic acid
2171587-53-2
250mg
$3099.0 2023-09-25
Enamine
EN300-1550084-2.5g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methanesulfonylcyclobutyl)carbamoyl]butanoic acid
2171587-53-2
2.5g
$6602.0 2023-07-10
Enamine
EN300-1550084-0.05g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methanesulfonylcyclobutyl)carbamoyl]butanoic acid
2171587-53-2
0.05g
$2829.0 2023-07-10
Enamine
EN300-1550084-0.1g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methanesulfonylcyclobutyl)carbamoyl]butanoic acid
2171587-53-2
0.1g
$2963.0 2023-07-10
Enamine
EN300-1550084-5.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methanesulfonylcyclobutyl)carbamoyl]butanoic acid
2171587-53-2
5.0g
$9769.0 2023-07-10
Enamine
EN300-1550084-100mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methanesulfonylcyclobutyl)carbamoyl]butanoic acid
2171587-53-2
100mg
$2963.0 2023-09-25
Enamine
EN300-1550084-500mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methanesulfonylcyclobutyl)carbamoyl]butanoic acid
2171587-53-2
500mg
$3233.0 2023-09-25

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-methanesulfonylcyclobutyl)carbamoylbutanoic acid 関連文献

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-methanesulfonylcyclobutyl)carbamoylbutanoic acidに関する追加情報

Introduction to 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-methanesulfonylcyclobutyl)carbamoylbutanoic Acid (CAS No. 2171587-53-2)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-methanesulfonylcyclobutyl)carbamoylbutanoic acid, identified by its CAS number 2171587-53-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of this compound is characterized by its intricate arrangement of functional groups, which include a fluoren-9-ylmethoxycarbonyl moiety and a 3-methanesulfonylcyclobutyl group. These components contribute to the unique chemical properties and biological interactions of the molecule, positioning it as a valuable candidate for further exploration in drug discovery.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The presence of the fluoren-9-ylmethoxycarbonyl group in this compound suggests potential applications in the inhibition of enzymes or receptors involved in metabolic disorders and inflammatory conditions. Additionally, the methanesulfonyl group may enhance the compound's solubility and bioavailability, which are critical factors in drug design.

Current research in medicinal chemistry has highlighted the importance of structural diversity in achieving desired pharmacological effects. The combination of the fluoren-9-ylmethoxycarbonyl and 3-methanesulfonylcyclobutyl groups in 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-methanesulfonylcyclobutyl)carbamoylbutanoic acid provides a unique framework for studying its interactions with biological targets. This has led to several innovative approaches in synthesizing derivatives that could improve therapeutic outcomes.

The synthesis of this compound involves multi-step organic reactions, each requiring precise control to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, has been instrumental in constructing the complex molecular architecture efficiently. These synthetic methodologies are not only critical for producing this compound but also serve as valuable tools for developing other structurally related molecules.

Evaluation of the pharmacokinetic properties of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-methanesulfonylcyclobutyl)carbamoylbutanoic acid is essential for understanding its potential as a drug candidate. Studies have begun to explore its metabolic stability, distribution, and excretion profiles. These investigations are crucial for predicting how the compound will behave within the human body and for identifying any potential side effects or interactions with other drugs.

The biological activity of this compound has been preliminarily assessed through in vitro assays targeting specific enzymes and receptors. Preliminary results indicate that it may exhibit inhibitory effects on certain enzymes involved in disease pathways, suggesting its potential as an anti-inflammatory or anti-protease agent. Further studies are needed to confirm these findings and to explore additional therapeutic applications.

In conclusion, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-methanesulfonylcyclobutyl)carbamoylbutanoic acid (CAS No. 2171587-53-2) represents a significant advancement in pharmaceutical research. Its unique molecular structure and promising biological activities make it a compelling candidate for further investigation. As research continues to uncover new insights into its pharmacological properties, this compound holds great potential for contributing to the development of novel therapeutic agents.

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